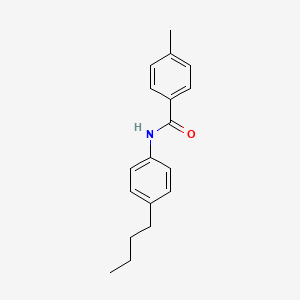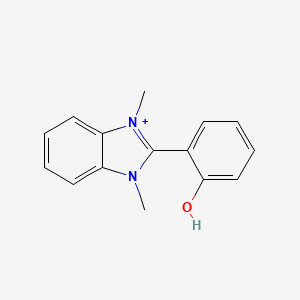![molecular formula C23H20N2O4 B11108923 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}'-[(1{E})-1,3-BENZODIOXOL-5-YLMETHYLENE]-2-(BIPHENYL-4-YLOXY)PROPANOHYDRAZIDE: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety and a biphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {N}'-[(1{E})-1,3-BENZODIOXOL-5-YLMETHYLENE]-2-(BIPHENYL-4-YLOXY)PROPANOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(biphenyl-4-yloxy)propanohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in drug development .
Industry: The compound’s unique structure makes it useful in the development of advanced polymers and materials with specific electronic or optical properties .
Mechanism of Action
The mechanism by which {N}'-[(1{E})-1,3-BENZODIOXOL-5-YLMETHYLENE]-2-(BIPHENYL-4-YLOXY)PROPANOHYDRAZIDE exerts its effects is primarily through the inhibition of specific enzymes. The benzodioxole moiety interacts with the active site of the enzyme, blocking its activity and disrupting the associated metabolic pathway . This interaction can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
- N’-[(E)-1,3-Benzodioxol-5-ylmethylene]benzohydrazide
- N’-[(1E)-1,3-Benzodioxol-5-ylmethylene]-5-nitro-1H-imidazole-4-carbohydrazide
Comparison:
- N’-[(E)-1,3-Benzodioxol-5-ylmethylene]benzohydrazide shares the benzodioxole moiety but lacks the biphenyl group, resulting in different reactivity and applications .
- N’-[(1E)-1,3-Benzodioxol-5-ylmethylene]-5-nitro-1H-imidazole-4-carbohydrazide includes a nitro group and an imidazole ring, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C23H20N2O4/c1-16(29-20-10-8-19(9-11-20)18-5-3-2-4-6-18)23(26)25-24-14-17-7-12-21-22(13-17)28-15-27-21/h2-14,16H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
HTJAZECKVHAFBO-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Iodophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11108847.png)


![N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B11108867.png)

![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B11108879.png)
![7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11108885.png)
![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11108905.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
